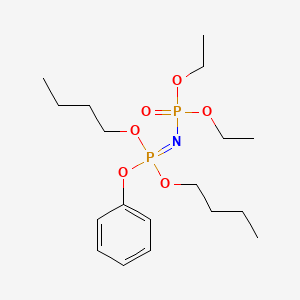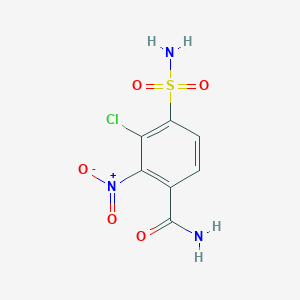
1-Phenyl-1,3-dipropan-2-yl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,3-dipropan-2-yl-urea is an organic compound with the molecular formula C13H20N2O It is a derivative of urea, featuring a phenyl group and two propan-2-yl groups attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3-dipropan-2-yl-urea can be synthesized through several methods. One common approach involves the reaction of aniline with urea under reflux conditions. The reaction typically proceeds as follows:
- Aniline hydrochloride and urea are dissolved in water and heated under reflux.
- Crystals of the product begin to form after about an hour.
- The mixture is filtered, and the crystals are washed and purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1,3-dipropan-2-yl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the urea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-1,3-dipropan-2-yl-urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1,3-dipropan-2-yl-urea involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic functions.
Modulating receptors: Affecting receptor-mediated signaling pathways.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1,3-Diphenylurea: A structurally related compound with two phenyl groups attached to the urea moiety.
Uniqueness: 1-Phenyl-1,3-dipropan-2-yl-urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of phenyl and propan-2-yl groups makes it versatile for various applications.
Propiedades
Número CAS |
87931-27-9 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-phenyl-1,3-di(propan-2-yl)urea |
InChI |
InChI=1S/C13H20N2O/c1-10(2)14-13(16)15(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16) |
Clave InChI |
IDPHRRSZASMESN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)N(C1=CC=CC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
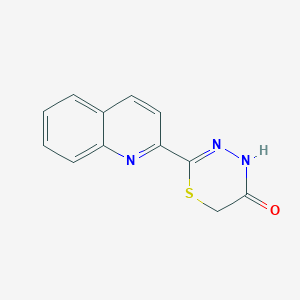
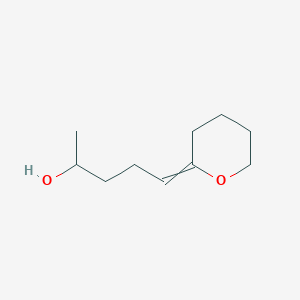

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
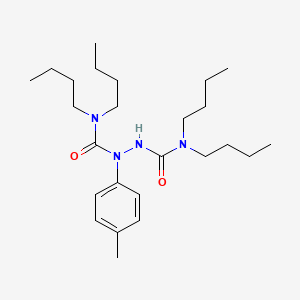
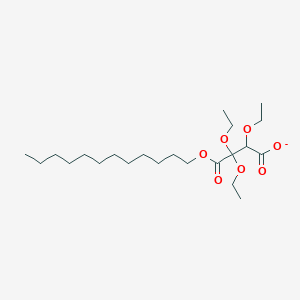
![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)

